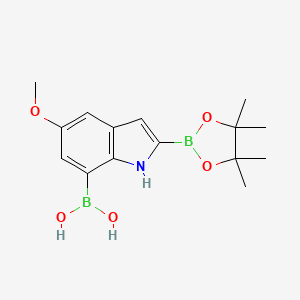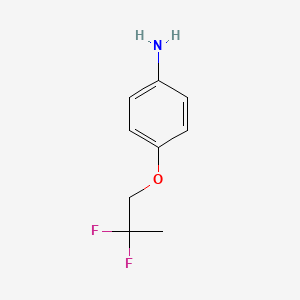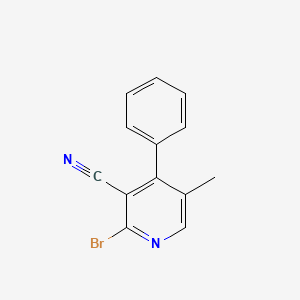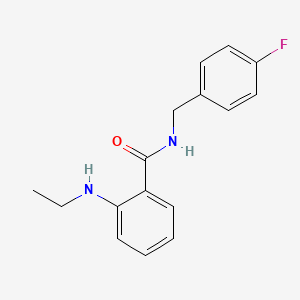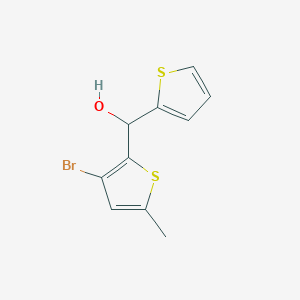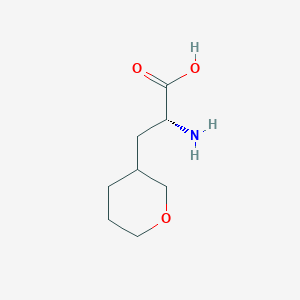
6-Chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . For 6-Chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole, specific synthetic routes may involve the use of chloro-substituted precursors and methylation steps to achieve the desired structure.
Industrial Production Methods
Industrial production methods for indole derivatives typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the chloro group to a hydrogen atom.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives .
Applications De Recherche Scientifique
6-Chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activities.
1,3,3-Trimethylindolino-6’-nitrobenzopyrylospiropyran: Known for its photo-responsive behavior.
Uniqueness
6-Chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole is unique due to its specific chloro and methyl substitutions, which may confer distinct chemical and biological properties compared to other indole derivatives .
Propriétés
Formule moléculaire |
C11H14ClN |
|---|---|
Poids moléculaire |
195.69 g/mol |
Nom IUPAC |
6-chloro-3,3,5-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14ClN/c1-7-4-8-10(5-9(7)12)13-6-11(8,2)3/h4-5,13H,6H2,1-3H3 |
Clé InChI |
CPBORXBYYHNVST-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1Cl)NCC2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13085817.png)
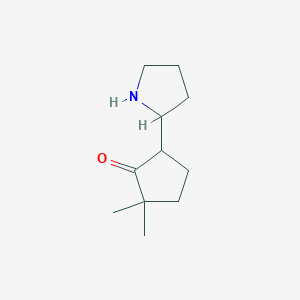
![2-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B13085825.png)
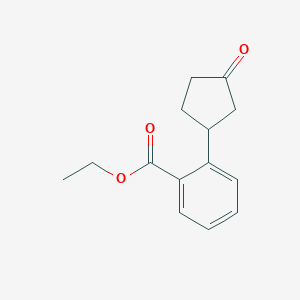

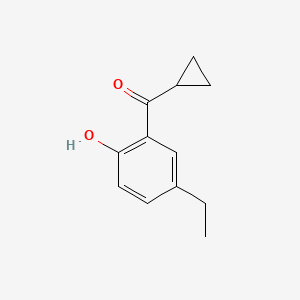
![4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine](/img/structure/B13085855.png)
